molecular formula C16H14FNO5S3 B2493786 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide CAS No. 877816-98-3

4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2493786
CAS No.: 877816-98-3
M. Wt: 415.47
InChI Key: YYHPLBWTZDUYOD-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their sulfonylation and subsequent coupling with the fluorobenzene derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonyl groups can be reduced to sulfides.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the fluorine atom may enhance binding affinity through hydrophobic interactions. The furan and thiophene rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
  • 4-chloro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
  • 4-bromo-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, binding affinity, and stability. This makes it distinct from its chloro and bromo analogs, which may exhibit different reactivity patterns and biological activities.

Properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5S3/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHPLBWTZDUYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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